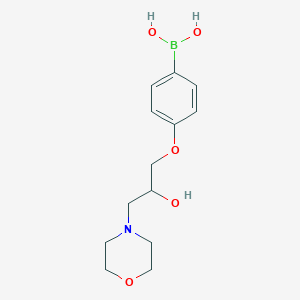
(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxy group and a morpholinopropoxy group. The presence of these functional groups imparts distinct reactivity and versatility to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine residues, such as proteases. The boronic acid group interacts with the hydroxyl groups of the enzyme, leading to the formation of a stable complex that inhibits enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.
4-Hydroxyphenylboronic acid: Contains a hydroxy group on the phenyl ring, similar to (4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid.
4-Propylphenylboronic acid: Features a propyl group on the phenyl ring.
Uniqueness
This compound is unique due to the presence of the morpholinopropoxy group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the development of advanced materials.
Properties
Molecular Formula |
C13H20BNO5 |
|---|---|
Molecular Weight |
281.11 g/mol |
IUPAC Name |
[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO5/c16-12(9-15-5-7-19-8-6-15)10-20-13-3-1-11(2-4-13)14(17)18/h1-4,12,16-18H,5-10H2 |
InChI Key |
JNYRTEFUTMDGLD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(CN2CCOCC2)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


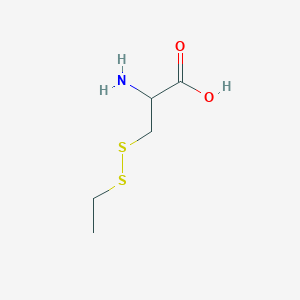
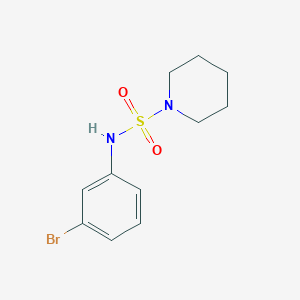
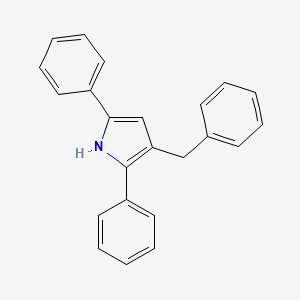


![4-{[(4-Sulfamoylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14004120.png)
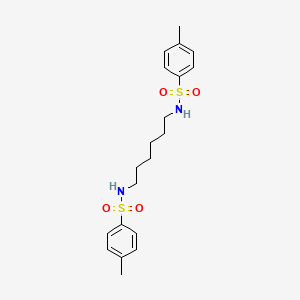


![N-[1-(Methylsulfanyl)-4-oxopentan-3-yl]acetamide](/img/structure/B14004140.png)

![2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide](/img/structure/B14004152.png)

![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
